molecular formula C22H24N2O4 B5594351 4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5594351
M. Wt: 380.4 g/mol
InChI Key: KVOZYCJAKYAZHL-UHFFFAOYSA-N
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Description

The molecule belongs to a class of compounds that have been extensively studied for their chemical and biological activities. The structure suggests the presence of a chromene moiety, a piperazinone ring, and methoxy and methylphenyl groups, indicating potential interactions in biological systems and unique chemical properties.

Synthesis Analysis

The synthesis of similar complex molecules typically involves multi-step reactions, including condensation, cyclocondensation, and reductive amination processes, with specific conditions tailored to protect functional groups or direct the formation of desired bonds. For instance, some compounds are synthesized through reactions involving naphthols, aldehydes, and malononitrile in the presence of catalysts under specific conditions, such as microwave irradiation (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed through spectral data, including HRMS, IR, 1H and 13C NMR experiments, and X-ray diffraction. These techniques provide detailed information about the compound's framework, including bond lengths, angles, and the overall geometry, which are crucial for understanding the compound's reactivity and interaction with biological targets (Wujec & Typek, 2023).

Future Directions

Given the biological activity of many chromene derivatives , this compound could be of interest for further study. Future research could involve synthesizing the compound and testing its biological activity, as well as investigating its physical and chemical properties in more detail.

properties

IUPAC Name

4-(8-methoxy-3,4-dihydro-2H-chromene-3-carbonyl)-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-15-6-8-18(9-7-15)24-11-10-23(13-20(24)25)22(26)17-12-16-4-3-5-19(27-2)21(16)28-14-17/h3-9,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOZYCJAKYAZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CC4=C(C(=CC=C4)OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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